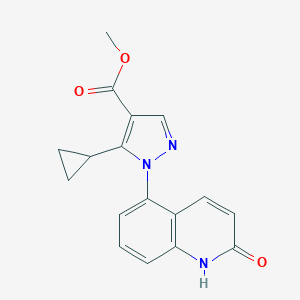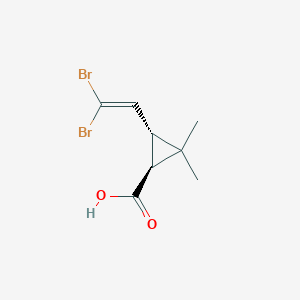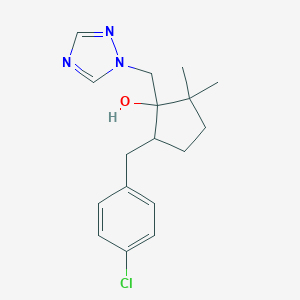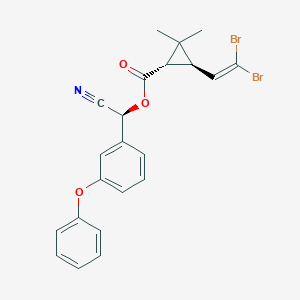
Benzyl p-aminobenzoate
Overview
Description
Benzyl p-aminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzyl 4-aminobenzoate primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain .
Mode of Action
The compound interacts with its targets by diffusing into nerve cells and binding to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses , leading to a loss of local sensation without affecting consciousness .
Biochemical Pathways
Benzyl 4-aminobenzoate affects the biochemical pathway involving the transmission of impulses along nerve fibers and at nerve endings . By inhibiting this pathway, it disrupts the biosynthesis of purines and thymidylate , which are essential for DNA replication and repair.
Pharmacokinetics
It is known that benzyl 4-aminobenzoate is used topically, indicating that it is absorbed through the skin . Its solubility in aqueous conditions (0.4 mg/ml) allows it to remain localized in wounds, providing long-term pain relief .
Result of Action
The primary result of benzyl 4-aminobenzoate’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of benzyl 4-aminobenzoate can be influenced by various environmental factors. For instance, its solubility allows it to remain localized in wounds, which is relevant for providing long-term pain relief . .
Biochemical Analysis
Biochemical Properties
Benzyl 4-aminobenzoate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sodium ion channels on nerve membranes, which is fundamental to its function as a local anesthetic . By binding to specific sites on these channels, Benzyl 4-aminobenzoate reduces the passage of sodium ions, thereby inhibiting nerve impulse conduction. This interaction is reversible, allowing for temporary loss of sensation without permanent damage to nerve cells.
Cellular Effects
The effects of Benzyl 4-aminobenzoate on various cell types and cellular processes are profound. In nerve cells, it inhibits the conduction of nerve impulses by blocking sodium ion channels, leading to a temporary loss of sensation This compound also influences cell signaling pathways by altering the membrane potential, which can affect downstream signaling events
Molecular Mechanism
At the molecular level, Benzyl 4-aminobenzoate exerts its effects primarily through the inhibition of sodium ion channels. This inhibition occurs via binding interactions with specific sites on the channel proteins, preventing the influx of sodium ions that are necessary for the propagation of nerve impulses . This mechanism of action is similar to other local anesthetics, which also target sodium ion channels to achieve their effects. Additionally, Benzyl 4-aminobenzoate may influence enzyme activity related to ion transport and cellular signaling, although detailed studies on these interactions are limited.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 4-aminobenzoate can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Benzyl 4-aminobenzoate can maintain its anesthetic effects for several hours, but repeated exposure or prolonged use may lead to reduced efficacy due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
The effects of Benzyl 4-aminobenzoate in animal models are dose-dependent. At low to moderate doses, it effectively induces local anesthesia without significant adverse effects. At higher doses, toxic effects such as tissue irritation, allergic reactions, and systemic toxicity can occur . These adverse effects highlight the importance of careful dosage control in both experimental and clinical settings to ensure safety and efficacy.
Metabolic Pathways
Benzyl 4-aminobenzoate is metabolized in the body through pathways involving ester hydrolysis and subsequent conjugation reactions. Enzymes such as esterases play a key role in the initial breakdown of the compound into its constituent parts, which are then further processed by the liver and excreted . These metabolic pathways ensure that Benzyl 4-aminobenzoate is efficiently cleared from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
Within cells and tissues, Benzyl 4-aminobenzoate is transported and distributed via passive diffusion and active transport mechanisms. It can interact with various transport proteins that facilitate its movement across cell membranes. Once inside the cells, the compound may localize to specific regions such as the cytoplasm or membrane-bound organelles, depending on its chemical properties and the presence of targeting signals .
Subcellular Localization
The subcellular localization of Benzyl 4-aminobenzoate is influenced by its chemical structure and interactions with cellular components. It is often found in close proximity to cell membranes, where it exerts its primary effects on ion channels. Additionally, post-translational modifications and binding interactions with other proteins can direct Benzyl 4-aminobenzoate to specific subcellular compartments, enhancing its functional specificity .
Properties
IUPAC Name |
benzyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOPOOMCXJPWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172473 | |
| Record name | Benzyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19008-43-6 | |
| Record name | Benzoic acid, 4-amino-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19008-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl p-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019008436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19008-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl p-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL P-AMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5LYM6X12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














